molecular formula C7H10N2O2S B1489579 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 860574-18-1

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1489579
CAS No.: 860574-18-1
M. Wt: 186.23 g/mol
InChI Key: ZUEURQYRBQZVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of an ethoxymethyl group at the 6th position and a thioxo group at the 2nd position of the pyrimidine ring

Preparation Methods

The synthesis of 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by the addition of ethyl chloroacetate. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution

Properties

IUPAC Name

6-(ethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-4-5-3-6(10)9-7(12)8-5/h3H,2,4H2,1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEURQYRBQZVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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